Cas no 161099-42-9 (2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-)
![2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- structure](https://it.kuujia.com/scimg/cas/161099-42-9x500.png)
161099-42-9 structure
Nome del prodotto:2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-
- BIDWILLOL A
- 2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-butenyl)phenyl]- (9CI)
- 3-[4-Hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-2H-1-benzopyran-7-ol
- [ "" ]
- AKOS032962538
- starbld0001925
- FS-9510
- 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-2H-chromen-7-ol
- 161099-42-9
- 3-(4-Hydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-2H-chromen-7-ol
- 3-(4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl)-2H-chromen-7-ol
- 3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-2H-chromen-7-ol
-
- Inchi: InChI=1S/C21H22O4/c1-13(2)4-7-18-19(23)9-8-17(21(18)24-3)15-10-14-5-6-16(22)11-20(14)25-12-15/h4-6,8-11,22-23H,7,12H2,1-3H3
- Chiave InChI: CBCNITCGKSLSCT-UHFFFAOYSA-N
- Sorrisi: C/C(=C/CC1C(O)=CC=C(C2COC3=CC(=CC=C3C=2)O)C=1OC)/C
Proprietà calcolate
- Massa esatta: 338.15186
- Massa monoisotopica: 338.15180918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 508
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 58.9Ų
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 543.0±50.0 °C at 760 mmHg
- Punto di infiammabilità: 282.2±30.1 °C
- PSA: 58.92
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5453-5mg |
Bidwillol A |
161099-42-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5453-5 mg |
Bidwillol A |
161099-42-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5453-1 ml * 10 mm |
Bidwillol A |
161099-42-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN5453-5 mg |
Bidwillol A |
161099-42-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
TargetMol Chemicals | TN5453-1 mL * 10 mM (in DMSO) |
Bidwillol A |
161099-42-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AE93435-5mg |
Bidwillol A |
161099-42-9 | 5mg |
$702.00 | 2024-04-20 |
2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- Letteratura correlata
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
4. Book reviews
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi isoflavoni isoflavonoidi ossimetilati
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi isoflavoni ossimetilati isoflavonoidi isoflavonoidi ossimetilati
- Solventi e chimici organici Composti organici Aldeide/Cheto
161099-42-9 (2H-1-Benzopyran-7-ol,3-[4-hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-) Prodotti correlati
- 517885-72-2(Dehydroglyasperin D)
- 199331-35-6(Dehydroglyasperin C)
- 1892244-44-8(3-(5-fluoro-2-methoxy-4-methylphenyl)-2,2-dimethylpropanoic acid)
- 2171629-00-6(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-methoxybutanoic acid)
- 913630-49-6((S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol)
- 338968-09-5(ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate)
- 49789-92-6(4-amino-1-methyl-1H-1,2,3-triazole-5-carbaldehyde)
- 2580179-91-3(Tert-butyl 2-(benzylamino)-2-cyclopropylacetate)
- 173283-34-6(4-(piperidin-3-yl)benzene-1,2-diol)
- 2649075-27-2(1-(2-Isocyanatopropan-2-yl)-4-methoxynaphthalene)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:161099-42-9)Bidwillol A

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta